2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine

Descripción

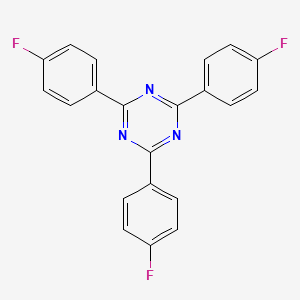

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-tris(4-fluorophenyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F3N3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHWHLSPHBVPKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 2,4,6 Tris 4 Fluorophenyl 1,3,5 Triazine

Foundational Synthetic Routes to Substituted 1,3,5-Triazines

The construction of the 1,3,5-triazine (B166579) core is achieved through several well-established synthetic routes. These foundational methods are broadly applicable and provide the basis for more specialized syntheses.

Cyclotrimerization of Nitriles for Triazine Core Assembly

The cyclotrimerization of nitriles is a direct and fundamental method for assembling the symmetrical 1,3,5-triazine ring. This reaction involves the head-to-tail cyclization of three identical nitrile molecules. Traditionally, this method requires harsh reaction conditions, such as high temperatures and pressures, and often results in moderate yields. chim.it

The mechanism is generally initiated by an acid or base catalyst, or thermal induction, which activates the nitrile group. For instance, acid-catalyzed cyclotrimerization involves the formation of a nitrilium salt intermediate. acs.org This electrophilic intermediate is then attacked by a second nitrile molecule, leading to a dimeric species. Subsequent reaction with a third nitrile molecule and eventual cyclization yields the stable aromatic triazine ring. A one-pot reaction of a nitrile with triflic anhydride (Tf₂O) or triflic acid (TfOH) at low temperature generates a nitrilium salt, which then reacts with two additional equivalents of a nitrile at a higher temperature to form the triazine. acs.orgnih.gov

Condensation Reactions in 1,3,5-Triazine Synthesis

Beyond nitrile trimerization, condensation reactions offer versatile pathways to both symmetrical and unsymmetrical 1,3,5-triazines. One of the most prevalent starting materials for this approach is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govclockss.org The three chlorine atoms on the triazine ring are highly susceptible to nucleophilic substitution. nih.gov The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions. The first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third requires elevated temperatures. nih.govmdpi.com This differential reactivity enables the synthesis of mono-, di-, and tri-substituted triazines with a variety of functional groups by reacting cyanuric chloride with appropriate nucleophiles like alcohols, amines, and thiols. nih.govresearchgate.net

Another classical condensation method is the Pinner triazine synthesis, which utilizes alkyl or aryl amidines and phosgene as reactants to construct the triazine core. wikipedia.org Additionally, condensation of cyanoguanidine with nitriles is a common route to amine-substituted triazines. wikipedia.org

Dedicated Synthetic Pathways for 2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine

The synthesis of the specific target molecule, this compound, leverages the foundational methods described above but requires strategic selection of precursors and catalysts to efficiently incorporate the fluorinated phenyl moieties.

Strategic Utilization of Fluorinated Phenyl Precursors

The most direct route to this compound is the cyclotrimerization of 4-fluorobenzonitrile. This approach ensures that the desired substituents are incorporated from the outset. While conceptually straightforward, this reaction often requires specific catalytic systems to proceed efficiently under manageable conditions. Low-valent titanium species, for example, have been shown to catalyze the cyclotrimerization of benzonitrile and its derivatives. researchgate.net

Development of Catalytic Approaches (e.g., Cobalt-Catalyzed Cross-Coupling Reactions)

Modern synthetic chemistry has seen the rise of transition metal catalysis to overcome the limitations of classical methods. While specific examples of cobalt-catalyzed synthesis for this compound are not extensively detailed in readily available literature, the principles of cobalt-catalyzed cross-coupling reactions are relevant for C-N bond formation in heterocyclic synthesis. Earth-abundant metal catalysts, including chromium and copper, have been successfully employed for the synthesis of 2,4,6-triaryl-1,3,5-triazines from amidines and alcohols via acceptorless dehydrogenative coupling. researchgate.netrsc.org These methodologies suggest the potential for developing cobalt-based systems for similar transformations, offering a more sustainable and cost-effective alternative to precious metal catalysts.

Sustainable Synthesis Methodologies (e.g., Ionic Liquid Media, Microwave/Ultrasound-Assisted Protocols)

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic protocols for 1,3,5-triazines. These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-assisted synthesis has emerged as a powerful tool, providing rapid and efficient heating that dramatically shortens reaction times and often improves yields. chim.itmonash.edu For instance, the cyclotrimerization of nitriles can be performed under solvent-free conditions with microwave irradiation, offering a cleaner and more economical procedure. chim.it Microwave-assisted protocols have been developed for various triazine syntheses, including multi-component reactions that proceed with high atom economy. nih.gov

Comparison of Microwave-Assisted vs. Conventional Heating for Triazine Synthesis

| Method | Reaction Time | Yield | Conditions | Reference |

| Microwave | 15 min | 70% | 2-aminopyridine, cyanamide, 4-chlorobenzaldehyde, neat | nih.gov |

| Conventional | Several hours | Lower | Typical reflux conditions | mdpi.comclockss.org |

| Microwave | 150 seconds | up to 88% | DMF solvent, TBAB catalyst | mdpi.com |

Ultrasound-assisted protocols (Sonochemistry) represent another green methodology. Ultrasonic irradiation can significantly accelerate reactions, often allowing them to proceed at lower temperatures and in aqueous media. mdpi.comnih.gov Sonochemical methods for synthesizing 1,3,5-triazine derivatives have been shown to reduce reaction times to as little as 5 minutes while maintaining high yields (>75%). nih.govmdpi.com This approach is often considered more versatile and environmentally friendly than microwave-assisted methods. nih.govresearchgate.net

Ultrasound-Assisted Synthesis of 1,3,5-Triazine Derivatives

| Reaction | Time (Sonication) | Yield (Sonication) | Time (Conventional) | Yield (Conventional) | Reference |

| Triazine Derivative Synthesis | 30-35 min | 84% | 5-6 hours | 69% | mdpi.com |

| Hydrazone Derivative Synthesis | 30-60 min | up to 96% | 4-5 hours | Lower | mdpi.com |

| Arylhexahydro-1,3,5-triazine Synthesis | Short | Good | Long | Lower | clockss.org |

Ionic liquids (ILs) are used as environmentally benign solvents and catalysts. energetic-materials.org.cn Their negligible vapor pressure, thermal stability, and recyclability make them attractive alternatives to volatile organic solvents. Acidic ionic liquids have been successfully used as both solvent and catalyst in the one-pot synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine from resorcinol and cyanuric chloride, demonstrating the potential of ILs for producing highly substituted triazines with high yield and purity.

Post-Synthetic Functionalization and Derivatization Strategies

The robust nature of the 1,3,5-triazine ring and the presence of reactive C-F bonds on the peripheral phenyl groups make this compound a versatile platform for post-synthetic modification. These strategies are pivotal for the rational design of molecules with tailored electronic, optical, and biological properties.

Carbon-Halogen Bond Functionalization for Structural Diversification

The carbon-fluorine bond, while strong, can be activated for nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups like the triazine core. This approach offers a direct pathway to introduce a wide array of functional groups, leading to significant structural diversification.

Detailed research into the SNAr of polyfluoroarenes indicates that the para-substituted fluorine atom is often susceptible to displacement by various nucleophiles. While specific studies on this compound are limited, the general principles of SNAr on fluoroaromatic compounds provide a foundational understanding. The reaction typically proceeds by the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the fluoride ion.

The reactivity in these transformations is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. Common nucleophiles that could be employed for the diversification of this compound are outlined in the table below.

| Nucleophile Class | Example | Potential Functional Group Introduced |

|---|---|---|

| O-Nucleophiles | Alkoxides (e.g., NaOCH₃), Phenoxides | Alkoxy, Aryloxy |

| N-Nucleophiles | Amines (e.g., Piperidine), Anilines | Amino, Anilino |

| S-Nucleophiles | Thiolates (e.g., NaSPh) | Thioether |

| C-Nucleophiles | Enolates, Organometallic reagents | Carbon-carbon bonds |

Selective Incorporation of Electrophilic/Nucleophilic Moieties

Beyond direct C-F bond functionalization, the selective incorporation of moieties that are themselves electrophilic or nucleophilic opens up avenues for further, multi-step derivatization. This strategy allows for the construction of more complex molecular architectures and the development of functional materials.

The introduction of nucleophilic groups, such as primary or secondary amines via SNAr, can render the molecule susceptible to subsequent reactions with electrophiles. For instance, an amino-functionalized derivative could react with acyl chlorides, isocyanates, or aldehydes to form amides, ureas, or Schiff bases, respectively.

Conversely, while direct electrophilic aromatic substitution on the electron-deficient phenyl rings of this compound is challenging, the introduction of functional groups that can be converted into electrophilic centers is a viable strategy. For example, the incorporation of a hydroxymethyl group, which can then be oxidized to an aldehyde, would provide a reactive site for nucleophilic addition reactions.

The table below summarizes potential reaction pathways for derivatives of this compound bearing nucleophilic or electrophilic handles.

| Functionalized Derivative | Reactant Type | Example Reactant | Resulting Linkage/Moiety |

|---|---|---|---|

| Amino-derivative | Electrophile | Acetyl chloride | Amide |

| Amino-derivative | Electrophile | Phenyl isocyanate | Urea |

| Hydroxy-derivative | Electrophile | Methyl iodide (in presence of base) | Ether |

| Aldehyde-derivative | Nucleophile | Grignard reagent (e.g., PhMgBr) | Secondary alcohol |

Advanced Structural and Spectroscopic Characterization of 2,4,6 Tris 4 Fluorophenyl 1,3,5 Triazine

Spectroscopic Probes for Molecular Elucidation

A suite of spectroscopic methods is indispensable for the comprehensive characterization of 2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's high symmetry. The 4-fluorophenyl groups contain two sets of chemically equivalent protons. The protons ortho to the triazine ring and meta to the fluorine atom would appear as one doublet, while the protons meta to the triazine ring and ortho to the fluorine atom would appear as another doublet. The coupling between these adjacent protons would result in a characteristic splitting pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The triazine ring carbons are expected to have a chemical shift in the range of 170-175 ppm. The carbons of the fluorophenyl rings will exhibit distinct signals, with their chemical shifts influenced by the electronegative fluorine atom and the triazine ring. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. A single resonance is expected for the three equivalent fluorine atoms in this compound. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (ortho to Triazine) | 8.5 - 8.8 | Doublet | ~8-9 |

| ¹H (meta to Triazine) | 7.2 - 7.5 | Doublet | ~8-9 |

| ¹³C (Triazine) | 170 - 175 | Singlet | - |

| ¹³C (C-F) | 160 - 165 | Doublet | J(C,F) ~250 |

| ¹³C (C-Triazine) | 130 - 135 | Singlet | - |

| ¹³C (CH ortho to F) | 130 - 132 | Doublet | J(C,F) ~9 |

| ¹³C (CH meta to F) | 115 - 118 | Doublet | J(C,F) ~22 |

| ¹⁹F | -110 to -120 | Singlet | - |

Note: The data in this table is predicted based on known values for similar structures and general principles of NMR spectroscopy.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by several key vibrational modes. The characteristic stretching vibrations of the triazine ring are typically observed in the region of 1550-1400 cm⁻¹. The C-N stretching vibrations within the triazine ring also contribute to this region. The C-F stretching vibration of the fluorophenyl groups will give rise to a strong absorption band, typically in the 1250-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the triazine ring are often strong in the Raman spectrum. The aromatic ring stretching modes are also typically well-defined.

Interactive Data Table: Expected Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| > 3000 | Aromatic C-H Stretch | IR, Raman |

| 1600 - 1450 | Aromatic C=C Stretch | IR, Raman |

| 1550 - 1400 | Triazine Ring Stretch | IR, Raman |

| 1250 - 1000 | C-F Stretch | IR |

| < 900 | Aromatic C-H Bending (out-of-plane) | IR |

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining information about the fragmentation pathways of a molecule.

MALDI-TOF-MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is a soft ionization technique that is well-suited for determining the molecular weight of relatively large and non-volatile molecules. For this compound, MALDI-TOF-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high resolution of TOF analyzers allows for accurate mass determination, confirming the elemental composition.

EI-MS: Electron Ionization Mass Spectrometry is a harder ionization technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. For this compound, fragmentation could occur through cleavage of the bond between the phenyl group and the triazine ring, leading to ions corresponding to the fluorophenyl cation and the triazine radical cation. Further fragmentation of the fluorophenyl cation could also be observed. The mass spectrum of the related 2,4,6-triphenyl-1,3,5-triazine (B147588) shows a prominent molecular ion peak and fragment ions corresponding to the loss of phenyl and cyaphenine moieties. nih.gov

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| m/z (expected) | Ion | Technique |

| 364.1 | [M+H]⁺ | MALDI-TOF |

| 363.1 | [M]⁺ | EI-MS |

| 268.1 | [M - C₆H₄F]⁺ | EI-MS |

| 95.0 | [C₆H₄F]⁺ | EI-MS |

Single Crystal X-ray Diffraction for Solid-State Structure

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 2,4,6-tris(phenylthio)-1,3,5-triazine, reveals that the central triazine ring is essentially planar. researchgate.net The phenyl groups are typically twisted out of the plane of the triazine ring to minimize steric hindrance. In this compound, the three 4-fluorophenyl groups are expected to adopt a propeller-like conformation around the central triazine core. The C-N bond lengths within the triazine ring should be intermediate between single and double bond lengths, indicative of aromatic character. The C-C bond lengths in the phenyl rings will also be characteristic of an aromatic system. The C-F bond length is expected to be around 1.35 Å.

Characterization of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding, Anion-π Interactions, Lone Pair-π Interactions)

The solid-state architecture and crystal packing of this compound are governed by a variety of non-covalent intermolecular interactions. The planar, electron-deficient 1,3,5-triazine (B166579) core, coupled with the fluorine-substituted phenyl rings, creates a unique electronic environment conducive to several types of interactions that dictate the supramolecular assembly.

π-π Stacking: A predominant interaction in aromatic-rich molecules is π-π stacking. In analogues like 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT), crystal packing is significantly influenced by π–π stacking between the triazine and pyridyl rings. researchgate.net For this compound, similar interactions are expected between the central triazine ring and the peripheral fluorophenyl rings of adjacent molecules. The electron-deficient nature of the triazine ring would favor interactions with the more electron-rich (despite the fluorine substitution) phenyl rings. Studies on other substituted triazines, such as 2,4,6-Tris(2,4-dimethyl-phenyl)-1,3,5-triazine, have revealed π-π interactions between the triazine and benzene (B151609) rings with centroid-centroid separations of approximately 3.77 Å to 3.78 Å.

Hydrogen Bonding: Classical hydrogen bonding is not anticipated to be a primary directional force in the crystal packing of this compound due to the absence of strong hydrogen bond donors (like N-H or O-H groups). However, weak C-H···N and C-H···F hydrogen bonds are highly probable. The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors for the aromatic C-H groups of neighboring molecules. Similarly, the fluorine atoms on the phenyl rings can act as weak hydrogen bond acceptors. In the crystal structure of the related compound 2,4,6-triamino-1,3,5-triazine (melamine), extensive N-H···N hydrogen bonding is the dominant feature, highlighting the capacity of the triazine nitrogens to act as potent acceptors. researchgate.net

Anion-π and Lone Pair-π Interactions: The electron-deficient cavity of the 1,3,5-triazine ring makes it an ideal candidate for anion-π interactions, where an anion can be stabilized above the plane of the aromatic system. While not explicitly documented for this specific molecule, this interaction is a known phenomenon for electron-poor aromatic systems. Furthermore, lone pair-π interactions can occur, where the lone pair of electrons on a heteroatom (like the nitrogen or fluorine atoms) interacts with the π-system of an adjacent fluorophenyl or triazine ring.

Investigation of Dynamic Molecular Behavior

The dynamic behavior of this compound, particularly the rotation of the fluorophenyl groups relative to the central triazine core, is a key aspect of its molecular characterization.

Atropisomerism and Rotational Barriers

Atropisomerism is a form of chirality that arises from hindered rotation around a single bond, creating stereoisomers that can be stable and isolable if the rotational barrier is sufficiently high. nih.govwikipedia.org This phenomenon is common in biaryl systems and other molecules with bulky substituents that restrict free rotation. nih.gov

In this compound, the key rotational bond is the C-C bond connecting the triazine ring to each of the three fluorophenyl rings. Steric hindrance between the ortho-hydrogens of the phenyl rings and the nitrogen atoms of the triazine ring can create a significant energy barrier to rotation. The existence of stable atropisomers would depend on the magnitude of this rotational barrier.

While specific data for this compound is not available, research on other substituted triazines provides valuable insights. For example, in 2-chloro-4,6-bis(diisopropylamino)-s-triazine, dynamic NMR spectroscopy was used to determine the energy barriers for rotation around the N-Aryl and N-C bonds. The free energy of activation (ΔG‡) for rotation around the N-Aryl bond was found to be 15.6 kcal/mol. researchgate.net A barrier of this magnitude suggests that at room temperature, rotation is significantly hindered but may not be high enough to allow for the easy isolation of individual atropisomers, which typically requires a barrier of over 22 kcal/mol. wikipedia.org

The rotational dynamics can be modeled computationally using Density Functional Theory (DFT) to calculate the energy profile as the phenyl rings rotate. This would allow for the determination of the transition state energy and, consequently, the rotational barrier.

| Compound | Rotational Bond | Method | Rotational Barrier (ΔG‡, kcal/mol) | Reference |

|---|---|---|---|---|

| 2-Chloro-4,6-bis(diisopropylamino)-s-triazine | N-Aryl | Dynamic NMR | 15.6 | researchgate.net |

| 2-Chloro-4,6-bis(diisopropylamino)-s-triazine | N-C(isopropyl) | Dynamic NMR | 12.1 | researchgate.net |

Fluxional Processes in Organometallic Complexes

Fluxional processes refer to dynamic molecular rearrangements that are observable on the NMR timescale. While no organometallic complexes of this compound with documented fluxional behavior are found, studies on related systems demonstrate the rich dynamic possibilities.

For instance, palladium(II) complexes of 2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (B1595324) exhibit multiple fluxional processes, including metallotropic shifts (where the metal migrates between coordination sites) and restricted rotation of the aromatic rings. These processes were studied using variable temperature NMR and 2D EXSY experiments. The free energy of activation for the polyfluorophenyl rotation in one such complex was determined, highlighting that the coordination to a metal center can influence the rotational dynamics of the phenyl substituents.

Electronic Structure and Photophysical Properties of 2,4,6 Tris 4 Fluorophenyl 1,3,5 Triazine and Its Derivatives

Quantum Mechanical Description of Electronic Configuration

The electronic properties of these triazine-based molecules are fundamentally governed by the arrangement of their molecular orbitals, particularly the frontier orbitals.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior of molecules. wikipedia.org The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comschrodinger.com The HOMO can be considered the orbital of a nucleophile or electron donor, while the LUMO is viewed as electrophilic or electron-accepting. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is the lowest energy required for electronic excitation and is a key determinant of a molecule's chemical reactivity and optical properties. schrodinger.comirjweb.com

In triazine derivatives, the spatial distribution and energy levels of these orbitals are heavily influenced by the substituents. For instance, in donor-acceptor type molecules, the HOMO is often localized on the electron-donating moiety, while the LUMO resides on the electron-accepting core. semanticscholar.org In certain 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives linked to carbazole, the HOMO energy levels have been determined to be around -5.6 to -5.9 eV, with LUMO levels in the range of -1.6 to -2.9 eV. semanticscholar.orgrsc.org The introduction of different substituents can tune these levels; for example, adding a bromine atom can widen the energy gap by lowering the HOMO energy and raising the LUMO energy. rsc.org

The magnitude of the HOMO-LUMO gap directly impacts the molecule's absorption of light, with the energy of absorbed photons corresponding to this gap. youtube.com A smaller energy gap generally leads to absorption at longer wavelengths. mdpi.com Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and rationalize these energy gaps and orbital distributions. irjweb.comnih.gov

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| OTrPhCz | -5.83 | -2.88 | 2.95 | rsc.org |

| OTrPhCzBr | -5.96 | -2.71 | 3.25 | rsc.org |

| 2CzTRZ | -5.69 | -1.63 | 4.06 | semanticscholar.org |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

The 1,3,5-triazine (B166579) ring is an intrinsically electron-deficient heterocyclic system. rsc.orgorganic-chemistry.org This characteristic arises from the presence of three electronegative nitrogen atoms, which exert a strong inductive electron-withdrawing effect on the ring. This withdrawal of electron density results in a significant reduction in the ring's aromaticity compared to carbocyclic analogues like benzene (B151609) or even other heterocycles like pyridine. acs.org

Optical Absorption Characteristics

The absorption of light by these molecules is a direct consequence of their electronic structure, primarily the HOMO-LUMO transition.

UV-Vis absorption spectroscopy is a fundamental technique for probing the electronic transitions in molecules. For triazine derivatives, absorption spectra typically show distinct bands in the UV and sometimes visible regions, which are often attributed to π-π* transitions. researchgate.net The energy of the absorbed light promotes an electron from a lower energy orbital, typically the HOMO, to a higher energy empty orbital, the LUMO. youtube.com

The specific absorption wavelengths depend on the molecular structure. For example, some 2,4,6-triphenyl-1,3,5-triazine derivatives exhibit a high-energy absorption band between 270–325 nm. mdpi.com In other systems, such as those containing aliphatic amines, absorption bands have been observed around 259 nm and 305 nm. researchgate.net Hyperbranched polymers incorporating a 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core show an absorption maximum near 385 nm, with a shoulder at approximately 425 nm that is attributed to a charge transfer state between the triazine core and the polymer arms. nih.gov

The optical properties of triazine derivatives can be precisely tuned by altering the substituents on the peripheral phenyl rings. researchgate.net Attaching electron-donating groups (e.g., -NMe₂, -NPh₂, -OMe) to the phenyl rings, which are conjugated to the electron-accepting triazine core, creates a "push-pull" system. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation.

A key outcome of enhancing the electron-donating strength of the substituents is a bathochromic (red) shift in the absorption maximum. mdpi.com For example, as the para-substituent on the phenyl ring becomes more electron-releasing, the lowest-energy absorption band shifts to longer wavelengths. mdpi.com This effect is also observed when comparing aromatic-substituted triazines to their aliphatic counterparts, with the increased conjugation in the aromatic systems causing a red shift. researchgate.net This tunability is a powerful tool in materials science for designing molecules with specific light-absorbing properties.

| Compound Type/Derivative | Absorption Maxima (λmax, nm) | Solvent | Key Structural Feature | Reference |

|---|---|---|---|---|

| Aromatic Aminotriazines | ~270-277 | Dichloromethane (B109758) | Aromatic amine substituents | researchgate.net |

| Aliphatic Aminotriazines | 259, 305 | Dichloromethane | Aliphatic amine substituents | researchgate.net |

| Hyperbranched Polyfluorene-Triazine | ~385 (shoulder at ~425) | Not specified | Tris(thiophen-2-yl)-triazine core | nih.gov |

| Extended 2,4,6-Triphenyl-s-triazines | >400 | Dichloromethane | Strong electron-releasing groups | mdpi.com |

Luminescence and Emission Phenomena

Following absorption of light, excited molecules can relax through various pathways, including the emission of light as fluorescence or phosphorescence. Many extended 2,4,6-triphenyl-1,3,5-triazine derivatives are significantly luminescent in solution. mdpi.com The efficiency of this luminescence is quantified by the fluorescence quantum yield (ΦF), with values as high as 0.80 reported for certain fluorenyl-substituted derivatives. mdpi.com

The emission wavelength is typically longer than the absorption wavelength, a phenomenon known as the Stokes shift. The emission properties are also highly dependent on the molecular structure. For instance, aminotriazine (B8590112) derivatives have shown emission maxima around 340 nm. researchgate.net In some cases, dual emission can be observed; polymers with a triazine core have exhibited a blue emission band (410-440 nm) originating from the polymer arms and a red emission band (470-500 nm) associated with the charge transfer state. nih.gov

Furthermore, sophisticated molecular design has led to triazine derivatives capable of specialized emission phenomena like thermally activated delayed fluorescence (TADF) and room temperature phosphorescence (RTP). rsc.org In the solid state, some derivatives have demonstrated impressive RTP with lifetimes extending to several hundred milliseconds, highlighting their potential in advanced optical materials and displays. rsc.org The significant two-photon brightness of some of these compounds also makes them promising candidates for applications in two-photon fluorescence bio-imaging. mdpi.com

| Compound Type/Derivative | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Phenomenon | Reference |

|---|---|---|---|---|

| Aminotriazines | ~340 (shoulder at ~400) | Not specified | Fluorescence / Excimer emission | researchgate.net |

| Hyperbranched Polyfluorene-Triazine | 410-440 and 470-500 | Not specified | Dual Fluorescence (Polymer/CT state) | nih.gov |

| Fluorenyl derivative (7-H) | Not specified | 0.80 | Fluorescence | mdpi.com |

| OTrPhCz (crystal) | Not specified | Not specified | Room Temperature Phosphorescence (τ = 47.18 ms) | rsc.org |

| OSTrPhCz (crystal) | Not specified | Not specified | Room Temperature Phosphorescence (τ = 463.08 ms) | rsc.org |

Fluorescence Spectroscopy and Quantum Yields

The fluorescence properties of 2,4,6-trisubstituted-1,3,5-triazines are intrinsically linked to the nature of the substituents attached to the triazine core. For derivatives of 2,4,6-triphenyl-1,3,5-triazine, the introduction of various functional groups allows for the tuning of their emission characteristics.

Research into extended 2,4,6-triphenyl-s-triazine derivatives has shown that many of these compounds are significantly luminescent in solution. mdpi.com For instance, in dichloromethane (CH2Cl2), derivatives featuring electron-releasing groups tend to be highly fluorescent. mdpi.com The fluorescence quantum yield (ΦF) is a critical parameter in evaluating the efficiency of light emission. For a series of related triazine compounds, quantum yields can vary significantly depending on the peripheral substituents. While some derivatives, particularly those with nitro and cyano groups, exhibit minimal luminescence, others with fluorenyl or N,N-diphenylamino groups can be highly emissive. mdpi.com For example, the fluorenyl derivative 7-H has a high quantum yield of 0.80. mdpi.com The fluorescence of these triazine derivatives is generally comparable to their isocyanurate counterparts but slightly lower than the analogous 1,3,5-triphenylbenzene (B1329565) compounds. mdpi.com

In a study of novel 1,3,5-trisubstituted triazine derivatives, the compounds displayed UV absorption between 352-379 nm, with strong single emission in the 420-497 nm range. researchgate.net The quantum yields for these compounds were found to be in the range of 0.106 to 0.383. researchgate.net The presence of hydroxyl (-OH) and thiol (-SH) groups in the fluorophore was suggested to contribute to higher quantum yields. researchgate.net

Table 1: Photophysical Data for Selected 2,4,6-Trisubstituted-1,3,5-Triazine Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Derivative 5a | 352 | 420 | 0.106 |

| Derivative 5b | 360 | 435 | 0.285 |

| Derivative 5c | 379 | 497 | 0.112 |

| Derivative 5d | 375 | 480 | 0.383 |

| Derivative 5e | 368 | 466 | 0.124 |

| Derivative 5f | 371 | 472 | 0.131 |

Data sourced from a study on novel 1,3,5-trisubstituted triazine derivatives. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Mechanism Elucidation

The 1,3,5-triazine core is a prominent electron-accepting unit used in the design of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). chemrxiv.org The TADF mechanism allows for the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons, a process crucial for achieving high efficiency in organic light-emitting diodes (OLEDs). wikipedia.orgnih.gov This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). wikipedia.org

In typical TADF molecules of the donor-acceptor (D-A) type, the highest occupied molecular orbital (HOMO) is localized on the electron-donor unit, while the lowest unoccupied molecular orbital (LUMO) resides on the electron-acceptor unit. nih.gov The 1,3,5-triazine moiety serves as a potent acceptor. chemrxiv.orgst-andrews.ac.uk By strategically connecting electron-donating groups to the triazine core, it is possible to achieve a spatial separation of the HOMO and LUMO, which minimizes their orbital overlap and consequently reduces the ΔEST. wikipedia.org

The process involves the initial generation of both singlet and triplet excitons. While prompt fluorescence occurs from the decay of singlet excitons, the triplet excitons can undergo a process called reverse intersystem crossing (RISC) to populate the singlet state, enabled by the absorption of thermal energy from the surroundings. wikipedia.org These newly formed singlet excitons then contribute to a delayed fluorescence component. wikipedia.org The design of triazine-based TADF emitters often involves functionalizing the 2, 4, and 6 positions with donor groups, which can be done symmetrically or asymmetrically to fine-tune the photophysical properties. st-andrews.ac.uk The stability of the aromatic triazine structure also contributes to the operational lifetime of devices incorporating these materials. st-andrews.ac.uk

Exciplex Formation and Intermolecular Charge Transfer Dynamics

Exciplexes, or excited-state complexes, can form between electron-donor and electron-acceptor molecules when one is in an excited state. In the context of 2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine and its derivatives, the electron-deficient triazine core makes it a suitable acceptor for forming exciplexes with various donor molecules. This intermolecular charge transfer (CT) is a key process in the operation of some TADF systems.

Some TADF emitters are designed based on a through-space charge transfer (TSCT) mechanism rather than a through-bond charge transfer. st-andrews.ac.uk In these systems, the donor and acceptor moieties are not directly conjugated but are positioned to allow for significant spatial overlap of their frontier molecular orbitals. This can lead to the formation of an excited state with charge-transfer character. The 1,3,5-triazine unit has been successfully incorporated into numerous TADF emitters that leverage this principle. chemrxiv.org

The dynamics of charge transfer are critical. In Ir(III) complexes functionalized with a triphenyl triazine group, the character of the lowest triplet state (T1) was found to be highly sensitive to the polarity of the solvent. rsc.org In non-polar environments, the excited state has mixed metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) character. rsc.org However, with increasing solvent polarity, the T1 state gains significant intraligand charge transfer (ILCT) character, from the donor part of the molecule to the triazine acceptor. rsc.org This shift is accompanied by a planarization of the donor and acceptor units and significantly affects the photoluminescent properties of the complex. rsc.org

Nonlinear Optical Properties

The octupolar symmetry of 2,4,6-trisubstituted-1,3,5-triazines, where donor or acceptor groups are arranged in a C3 symmetric fashion around the central triazine core, makes them compelling candidates for third-order nonlinear optical (NLO) applications, such as two-photon absorption (2PA).

Two-Photon Absorption (2PA) Cross-Sections and Mechanisms

Two-photon absorption is a process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. The efficiency of this process is quantified by the 2PA cross-section (σ2PA), measured in Goeppert-Mayer (GM) units.

Studies on extended 2,4,6-triphenyl-s-triazines have demonstrated that these molecules can be much better two-photon absorbers in the near-infrared range compared to structurally similar isocyanurates or 1,3,5-triphenylbenzenes. mdpi.com The 2PA performance is strongly influenced by the peripheral substituents. Functionalization with electron-releasing groups at the periphery tends to enhance 2PA activity. mdpi.com

For example, the derivative 3-NPh2, which features N,N-diphenylamino end-groups, exhibits a significantly larger two-photon brightness than its triphenylbenzene and isocyanurate analogues. mdpi.com Its 2PA peak is observed at 820 nm. mdpi.com In contrast, extending the π-system by introducing fluorenyl groups does not necessarily lead to a higher 2PA cross-section. mdpi.com The mechanism of 2PA in these octupolar molecules is related to the simultaneous excitation to a two-photon allowed state, with the 2PA spectrum peak appearing at approximately twice the wavelength of the lowest-energy one-photon absorption peak. researchgate.net

Table 2: Two-Photon Absorption Data for Selected Triazine Derivatives

| Compound | 2PA Peak Wavelength (nm) | 2PA Cross-Section (σ2PA) (GM) |

|---|---|---|

| 3-NPh2 | 820 | ~1100 (estimated from graph) |

| 7-NPh2 | 830 | ~700 (estimated from graph) |

| Chromophore 4 | ~775 | ~1100 |

| Chromophore 5 | ~800 | >1000 |

| Chromophore 6 | 830 | 760 |

1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. Data sourced from studies on extended triazines and tripodal molecules. mdpi.comresearchgate.net

Structure-Property Relationships in Nonlinear Optics

The relationship between molecular structure and NLO properties in these triazine derivatives is a key area of investigation. The octupolar D-π-A design, where D is a donor, A is an acceptor, and π is a conjugated bridge, is a well-established strategy for enhancing third-order NLO responses.

For 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, the crystal structure reveals a non-centrosymmetric packing arrangement, which is a prerequisite for second-order NLO effects like second-harmonic generation (SHG). researchgate.net The crystal packing is characterized by C–H···F hydrogen bonds, which organize the molecules into dimeric "Piedfort Units" that extend into two-dimensional networks. researchgate.net This specific supramolecular organization is crucial for the expression of bulk NLO properties.

In the broader family of 2,4,6-triphenyl-1,3,5-triazines, the NLO properties are tuned by modifying the peripheral substituents and the π-conjugated linkers. Increasing the electron-releasing strength of the peripheral groups generally leads to larger 2PA cross-sections. mdpi.com Similarly, extending the π-linker can also increase the 2PA cross-section, although the nature of the linker is important; replacing a phenylene linker with a thienylene one has been shown to decrease 2PA activity. researchgate.net The s-triazine core acts as an efficient electron-accepting hub, facilitating the intramolecular charge transfer that is fundamental to the NLO response. mdpi.com The combination of a strong acceptor core with potent donor groups, connected via suitable π-bridges in an octupolar arrangement, represents a powerful strategy for designing molecules with large NLO responses. mdpi.com

Computational Chemistry and Theoretical Studies of 2,4,6 Tris 4 Fluorophenyl 1,3,5 Triazine

Density Functional Theory (DFT) Investigations

Density Functional Theory has become a standard method for electronic structure calculations in chemistry due to its favorable balance of computational cost and accuracy. ohio-state.edu It is widely used to study the properties of 1,3,5-triazine (B166579) derivatives, providing fundamental insights into their structural and electronic characteristics. rsc.orgresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable, lowest-energy three-dimensional structure of a molecule. For substituted triazines, DFT methods are used to predict bond lengths, bond angles, and dihedral angles. While specific experimental crystal structure data for 2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine is not publicly available, DFT calculations can provide a highly accurate prediction of its ground-state conformation.

In related studies on other trisubstituted triazines, such as 2,4,6-trinitro-1,3,5-triazine (TNTA), DFT calculations at the B3LYP/6-311G(d,p) level have been used to obtain optimized geometries and predict energetic properties. mdpi.com For these molecules, key energetic parameters like the heat of formation and lattice energy are calculated to assess their stability. mdpi.com For example, the lattice energy for the most stable predicted crystal structure of TNTA was found to be -4.24 kJ·mol⁻¹. mdpi.com Similar calculations for this compound would involve optimizing the twist angle of the 4-fluorophenyl rings relative to the central triazine core to find the global energy minimum. These calculations also yield important electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the difference between which constitutes the HOMO-LUMO gap.

A study on extended 2,4,6-triphenyl-s-triazines provides insight into how substituents affect these energetic properties. mdpi.com The HOMO-LUMO gaps were calculated using the CAM-B3LYP functional, which is well-suited for describing charge-transfer characteristics. mdpi.com

Table 1: Representative Calculated Energetic Properties for an Analogous Triazine Compound (TNTA) Note: This data is for 2,4,6-trinitro-1,3,5-triazine (TNTA), as specific published data for this compound was not found. The methodology is representative of that used for this class of compounds.

| Parameter | Predicted Value | Computational Method | Source |

| Most Stable Space Group | Pna2₁ | Polymorph/COMPASS & DFT | mdpi.com |

| Lowest Lattice Energy | -4.24 kJ·mol⁻¹ | DFT (GGA-PBE) | mdpi.com |

| Predicted Density | ~2.1 g·cm⁻³ | DFT | mdpi.com |

DFT calculations are a reliable tool for predicting spectroscopic parameters, which can aid in the experimental characterization of new compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). nih.gov For triazine derivatives, theoretical calculations have been shown to accurately reproduce experimental NMR data, helping to resolve complex spectra and confirm molecular structures. nih.gov For this compound, DFT could be used to predict the ¹H, ¹³C, and importantly, the ¹⁹F NMR chemical shifts, which are characteristic of the fluorophenyl groups.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations help in assigning experimental vibrational bands to specific molecular motions. Studies on heterocyclic compounds like triazines have used DFT to calculate harmonic vibrations, which generally show good agreement with experimental IR spectra after applying a scaling factor to account for anharmonicity and other systematic errors. rsc.org For the target molecule, key vibrational modes would include the stretching and bending of the triazine ring, C-F bonds, and phenyl rings.

Table 2: Examples of DFT-Predicted Spectroscopic Data for Related Triazine Compounds Note: This data is for analogous compounds and illustrates the application of DFT for predicting spectroscopic parameters.

| Compound | Parameter | Predicted Value/Range | Computational Method | Source |

| N₂,N₄,N₆-Tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine | ¹³C NMR (δ, ppm) | 117.45, 118.76, 122.42, 131.90, 169.56 | DFT/B3LYP | nih.gov |

| Tris( fao.orgnih.govchem-soc.sitriazolo)[4,3-a:4′,3′-c:4′′,3′′-e] fao.orgresearchgate.netacs.orgtriazine (TTT) | Main IR Frequencies (cm⁻¹) | ~1500-1600 (ring stretching) | DFT/B3LYP/6-311G(d,p) | rsc.org |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is the most widely used computational method for studying the excited-state properties of molecules, offering a good compromise between accuracy and computational expense. ohio-state.edu It is particularly valuable for simulating UV-visible absorption spectra and understanding the nature of electronic transitions. rsc.orgyoutube.com

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of a molecule, which correspond to the positions and intensities of peaks in its electronic absorption spectrum. osti.govcase.edu For aromatic systems like this compound, these calculations can reveal the nature of the electronic transitions, such as whether they are localized on the phenyl rings or the triazine core, or if they possess charge-transfer character.

In a study of extended 2,4,6-triphenyl-s-triazines, TD-DFT calculations (using the CAM-B3LYP functional) successfully reproduced the energy trends observed in the experimental absorption spectra. mdpi.com The calculations showed that the lowest-energy transitions are typically π-π* in nature. For this compound, TD-DFT would be expected to predict a strong absorption band in the UV region, and the calculations would identify the specific molecular orbitals involved in this transition (e.g., HOMO to LUMO).

Table 3: Representative TD-DFT Calculated Excitation Properties for an Analogous Triazine Note: Data is for a related extended triphenyl-s-triazine derivative (3-NPh₂) and is illustrative of the parameters obtained from TD-DFT.

| Parameter | Predicted Value | Computational Method | Source |

| Lowest-energy transition (λmax) | 409 nm | TD-DFT (CAM-B3LYP/6-31G) | mdpi.com |

| Oscillator Strength (f) | 2.15 | TD-DFT (CAM-B3LYP/6-31G) | mdpi.com |

| Transition Character | HOMO → LUMO | TD-DFT (CAM-B3LYP/6-31G*) | mdpi.com |

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton moves from one atom to another within the same molecule upon electronic excitation. nih.gov This process is characteristic of molecules containing a pre-existing intramolecular hydrogen bond, such as ortho-hydroxyphenyl-triazine derivatives. fao.orgacs.org The ESIPT process often results in a large Stokes shift, which is the difference between the absorption and emission maxima. rsc.org

For this compound, which lacks the necessary intramolecular hydrogen-bonding donor/acceptor pair (like an -OH group ortho to the triazine linkage), ESIPT is not an expected photochemical pathway. Computational studies would confirm this by showing a high energy barrier for any potential proton transfer in the excited state. However, the methodology to study such pathways involves using TD-DFT to map the potential energy surface of the excited state, identifying the stable enol (N) and keto-tautomer (T) forms and the transition state connecting them. fao.org Studies on o-hydroxyphenyl-triazine derivatives have confirmed the occurrence of ESIPT by demonstrating a low energy change from the enol to the keto form in the excited state. fao.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to find a mathematical relationship between the structural or physicochemical properties of a set of compounds and a specific property of interest. researchgate.netmdpi.com This approach is widely used to predict properties like lipophilicity, solubility, or biological activity without needing to synthesize and test every compound. nih.govchem-soc.si

For 1,3,5-triazine derivatives, QSPR models have been developed to predict properties like chromatographic retention behavior, which is related to lipophilicity. nih.govchem-soc.si In these studies, various molecular descriptors (e.g., topological, electronic, constitutional) are calculated for a series of triazine compounds. Statistical methods like Multiple Linear Regression (MLR) and Principal Component Analysis (PCA) are then used to build a model that correlates these descriptors with the measured property. nih.gov

While no specific QSPR models for this compound are found in the literature, such a model could be developed. A potential application would be to predict the electronic properties (like the HOMO-LUMO gap) or photophysical properties (like emission wavelength) for a library of related tris(aryl)triazines with different substituents on the phenyl rings. This would involve calculating a range of descriptors for each molecule and correlating them with DFT or experimentally determined properties to enable the rapid virtual screening of new candidate materials. researchgate.net

Development of Predictive Models for Optoelectronic Properties

While specific predictive models for the optoelectronic properties of this compound are not extensively documented in the reviewed literature, the development of such models for substituted 1,3,5-triazine derivatives is an active area of research. researchgate.net These models are crucial for designing novel organic electronic materials. The general approach involves using quantum-chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to determine the relationship between molecular structure and electronic and optical properties. researchgate.netresearchgate.net

For instance, studies on other 2,4,6-trisubstituted-1,3,5-triazines have shown that the nature of the substituent has a profound effect on the optoelectronic properties. researchgate.net Theoretical methods are employed to calculate key parameters like reorganization energies, charge transfer rates, and charge mobilities. researchgate.net The energy difference between the first singlet and triplet excited states (ΔEST) is another critical parameter calculated to assess the potential for Thermally Activated Delayed Fluorescence (TADF). researchgate.net

Predictive models for related triazine derivatives have successfully correlated calculated properties with experimental data, providing a basis for the in silico design of new materials. researchgate.netmdpi.com For this compound, a similar approach would involve calculating its electronic absorption and emission spectra and comparing them with experimental data to validate the computational model. Once validated, the model could predict the effects of further structural modifications on its optoelectronic performance.

Table 1: Calculated Optoelectronic Properties for a Generic 2,4,6-Tris(aryl)-1,3,5-triazine Derivative

| Property | Calculated Value | Method | Reference |

| HOMO Energy | -6.20 eV | DFT/B3LYP | researchgate.net |

| LUMO Energy | -2.50 eV | DFT/B3LYP | researchgate.net |

| Optical Band Gap | 3.70 eV | TD-DFT | researchgate.net |

| First Singlet Excitation Energy | 3.95 eV | TD-DFT | researchgate.net |

| First Triplet Excitation Energy | 3.65 eV | TD-DFT | researchgate.net |

| ΔEST | 0.30 eV | TD-DFT | researchgate.net |

Note: The data in this table are representative values for a generic triazine derivative and are intended to illustrate the types of properties calculated in predictive models. Specific values for this compound would require dedicated computational studies.

Three-Dimensional Quantitative Structure-Property Relationship (3D-QSPR) Studies

Three-Dimensional Quantitative Structure-Property Relationship (3D-QSPR) studies are a powerful computational tool to correlate the three-dimensional properties of molecules with their macroscopic properties. While no specific 3D-QSPR studies focused solely on the optoelectronic properties of this compound have been identified in the available literature, the methodology has been successfully applied to other triazine derivatives for various applications, including herbicidal activity. asianpubs.org

The general methodology for a 3D-QSPR study involves:

Dataset compilation : A set of molecules with known properties is selected.

Molecular modeling and alignment : The 3D structures of the molecules are generated and aligned based on a common scaffold. For this compound, the 1,3,5-triazine core would serve as the alignment template. asianpubs.org

Descriptor calculation : Molecular fields, such as steric and electrostatic fields, are calculated around the aligned molecules. These fields are the independent variables in the QSPR model.

Statistical analysis : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build a regression model that correlates the descriptors with the observed properties. asianpubs.orgnih.gov

For this compound, a 3D-QSPR model could be developed to predict its optoelectronic properties by correlating calculated steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields with experimentally determined values for a series of related fluorinated triazines. The resulting model would produce contour maps highlighting the regions where modifications to the molecular structure would likely enhance or diminish the desired properties.

Molecular Dynamics Simulations and Computational Analysis of Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, providing insights into their conformational flexibility and interactions with their environment over time.

Conformational Flexibility and Dynamic Processes

The conformational flexibility of this compound is primarily dictated by the rotation of the 4-fluorophenyl groups around the C-C bonds connecting them to the central triazine ring. MD simulations can be employed to explore the potential energy surface associated with these rotations and to identify the most stable conformers.

Studies on related substituted triazines have shown that the rotational barriers of substituents can be influenced by factors such as pH and the electronic nature of the substituents. nih.gov For this compound, the fluorine atoms on the phenyl rings can influence the rotational dynamics through steric and electronic effects. MD simulations would allow for the characterization of these dynamic processes, including the rate of interconversion between different conformational states. Such simulations can reveal the existence of distinct conformers, such as symmetric "propeller" and asymmetric structures, and determine their relative populations at different temperatures.

Host-Guest Interactions and Inclusion Compound Formation

The electron-deficient nature of the 1,3,5-triazine ring in this compound makes it a potential candidate for acting as a host in supramolecular complexes. It can engage in non-covalent interactions, such as π-π stacking and hydrogen bonding, with suitable guest molecules. nih.gov

While specific studies on the host-guest chemistry of this compound are not prevalent in the reviewed literature, the principles of supramolecular chemistry suggest its potential to form inclusion compounds. The formation of such host-guest complexes is often driven by a combination of enthalpic and entropic factors. nih.gov MD simulations can be used to investigate the binding process, predict the geometry of the host-guest complex, and estimate the binding free energy. These simulations can provide a detailed understanding of the intermolecular forces that stabilize the inclusion compound.

Advanced Applications of 2,4,6 Tris 4 Fluorophenyl 1,3,5 Triazine in Materials Science

Organic Electronics and Optoelectronic Devices

The inherent electron-deficient properties of the 1,3,5-triazine (B166579) heterocycle make it a fundamental building block for materials used in organic electronics. psu.edu Its derivatives are widely employed as electron-transporting materials, host materials for emitters, and as acceptor components in various organic light-emitting diode (OLED) architectures. The introduction of fluorine atoms, as in 2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine, is a common strategy to enhance electron mobility and improve the stability of electronic materials.

Electron Transport Layer (ETL) Functionality in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, an Electron Transport Layer (ETL) is crucial for facilitating the efficient injection and transport of electrons from the cathode to the emissive layer, while also blocking holes. The 1,3,5-triazine core is exceptionally well-suited for this purpose due to its electron-deficient character. epa.gov Triazine-based materials generally exhibit high electron mobility, which contributes to lower driving voltages and higher power efficiency in OLED devices. psu.edunih.gov

Host Material Applications in Phosphorescent and TADF-OLEDs

The role of a host material in Phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) OLEDs is to dissolve the emitter molecules and facilitate efficient energy transfer to them. An effective host material, particularly for blue, green, and red emitters, must possess a high triplet energy level (ET) to confine the triplet excitons on the guest emitter, preventing energy loss. rsc.orgresearchgate.net

The 1,3,5-triazine framework is a popular choice for designing electron-transporting (n-type) host materials. psu.edursc.orgcapes.gov.br By attaching various aryl substituents, the properties of these hosts can be finely tuned. For example, creating a meta-linkage between the triazine core and peripheral aryl groups can limit π-conjugation, resulting in very high triplet energies (up to 2.80 eV), which is sufficient for hosting high-energy green and blue phosphorescent emitters. psu.edursc.orgresearchgate.net Triazine-based hosts have been key to achieving high external quantum efficiencies (EQEs) in PhOLEDs, with some devices reaching 17.5%. psu.edursc.org

Similarly, in TADF-OLEDs, the triazine moiety serves as a potent acceptor unit. nih.govbohrium.comst-andrews.ac.ukchemrxiv.org When combined with suitable donor molecules, the resulting donor-acceptor structure can achieve a small singlet-triplet energy splitting (ΔEST), which is essential for the TADF mechanism. This allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons, leading to nearly 100% internal quantum efficiency. nih.gov The strong electron-accepting nature of the triazine core in this compound makes it a theoretically strong candidate for use as a host or an acceptor component in TADF emitters. nih.govbohrium.com

Acceptor Component in Exciplex-Based Emitters

An exciplex is an excited-state complex formed between an electron donor and an electron acceptor molecule. In OLEDs, exciplex emission can be harnessed to create highly efficient TADF devices. The electron-deficient 1,3,5-triazine ring is an ideal acceptor component for forming such exciplexes. When paired with a suitable electron-donating material, the resulting system can exhibit efficient light emission. While specific studies on this compound as an exciplex acceptor were not found, the general principle is well-established for other triazine derivatives.

Porous Materials and Frameworks

The rigid, planar, and nitrogen-rich structure of the 1,3,5-triazine unit makes it an excellent building block for the synthesis of highly stable porous materials like Covalent Organic Frameworks (COFs).

Covalent Organic Frameworks (COFs) Synthesis and Architecture

Covalent Triazine Frameworks (CTFs) are a subclass of COFs known for their exceptional chemical and thermal stability due to the strong covalent bonds and aromatic nature of the triazine units. nih.gov These frameworks are typically synthesized through the trimerization of aromatic nitrile monomers under ionothermal conditions or through coupling reactions involving pre-formed triazine building blocks, such as 2,4,6-trichloro-1,3,5-triazine. nih.govresearchgate.netsemanticscholar.org

Although no literature was found describing the synthesis of a COF using this compound as the monomer, related bromo-functionalized triazines like 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (B1294791) have been used to create porous polymers through Yamamoto or Sonogashira coupling reactions. nih.gov A hypothetical synthesis using a derivative of this compound could lead to a highly stable, porous 2D or 3D network architecture. The fluorine atoms might also impart specific properties, such as hydrophobicity or unique stacking interactions within the framework.

Gas Adsorption and Storage Capabilities (e.g., CO₂, H₂)

The porosity and nitrogen-rich nature of Covalent Triazine Frameworks make them highly attractive for gas adsorption and storage applications. rsc.orghnu.edu.cn The nitrogen atoms in the triazine rings can act as Lewis basic sites, leading to strong interactions with acidic gases like carbon dioxide (CO₂). hhu.de

While no gas adsorption data exists for a COF made from this compound, other CTFs have shown impressive performance. For example, CTFs derived from fluorene (B118485) building blocks have exhibited high CO₂ uptake capacities of up to 4.28 mmol g⁻¹ at 273 K and excellent CO₂/N₂ selectivity. rsc.org They have also shown significant hydrogen (H₂) storage capacities, with some reaching 4.36 wt% at 77 K and 20 bar. rsc.org The performance of these materials is directly related to their surface area, pore size distribution, and the chemical nature of the framework. hhu.dersc.org It is plausible that a COF constructed from a fluorinated triazine monomer could exhibit interesting and potentially enhanced gas separation properties.

Heterogeneous Photocatalysis and Sensor Applications

The 1,3,5-triazine core is a key component in the development of materials for photocatalysis and chemical sensing. While direct studies on this compound are emerging, research on structurally related triazine derivatives highlights the potential of this framework.

Detailed Research Findings:

Aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have been synthesized and demonstrated to function as innovative, reusable photocatalysts. nih.gov These materials have shown high efficiency in the selective oxidative coupling of various benzylamines under mild conditions, using UV-LED irradiation at room temperature. nih.gov The triazine skeleton is crucial to the material's beneficial light-emission and photocatalytic properties. nih.gov

Furthermore, triazine derivatives serve as critical linkers in the formation of Covalent Organic Frameworks (COFs). For instance, 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine, which shares the same core, is used to build microporous organic polymers. ossila.com These COFs, featuring a high nitrogen content due to the triazine units, exhibit significant potential for applications in gas adsorption, photocatalysis, and sensors. ossila.com The electron-deficient nature of the triazine ring can facilitate charge separation and transfer, which are critical processes in both photocatalysis and certain sensing mechanisms.

| Application Area | Related Compound | Key Finding |

| Photocatalysis | Aromatic Dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores | Act as efficient and reusable photocatalysts for selective oxidation of benzylamines. nih.gov |

| COF Linkers | 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine | Forms microporous polymers with applications in photocatalysis and sensors due to high nitrogen content. ossila.com |

Advanced Polymeric Materials and Nanocomposites

The trifunctional nature of this compound, arising from its three reactive fluorophenyl groups, makes it an excellent monomer for creating highly cross-linked and functional polymers.

A significant application of this compound (TFPT) is in the synthesis of fluorescent probes for biological imaging.

Detailed Research Findings:

TFPT itself is a blue-fluorescent monomer that can be synthesized with high purity and yield. Its three active fluorine groups are susceptible to nucleophilic substitution, allowing it to be easily incorporated into polymer structures. Researchers have successfully used TFPT in a precipitation polymerization reaction with 6-(4-hydroxyphenyl)pyridazin-3(2H)-one (HPZ) to create stable, cross-linked fluorescent polymeric nanoparticles (FCPNs). These nanoparticles exhibit uniform size, are highly dispersible in water, and show intense blue fluorescence. Their excellent biocompatibility makes them promising candidates for applications as labels in live cell imaging.

The inherent thermal stability of the triazine ring is leveraged in the creation of polymers designed to withstand extreme temperatures.

Detailed Research Findings:

TFPT has been used as a foundational monomer to synthesize a new class of branched poly(biphenyl ether triphenyl-s-triazine)-phthalonitriles (BP-CNs). These phthalonitrile (B49051) (PN) resins are designed for applications in aerospace, marine, and microelectronic fields where heat resistance is critical. The synthesis involves a two-step, one-pot reaction with 4,4'-biphenol (BP). After curing, the resulting thermosets exhibit exceptional thermal properties. For example, an E-glass fiber reinforced composite made from these resins showed a high glass transition temperature (Tg) of 486°C and a 5% weight loss temperature of 572°C in a nitrogen atmosphere. The branched structure and the inclusion of phenyl-s-triazine units are credited with this significant improvement in thermal stability, making these materials excellent candidates for high-temperature structural applications. Additionally, the broader class of s-triazine rings has been incorporated into polyimides to enhance their thermal characteristics for advanced composites. researchgate.net

| Polymer System | Monomer/Component | Key Thermal Property |

| Phthalonitrile (PN) Resins | This compound | Glass Transition Temperature (Tg): 486°C |

| Phthalonitrile (PN) Resins | This compound | 5% Weight Loss Temperature (Td5): 572°C |

The 1,3,5-triazine structure is a well-established platform for creating molecules that interact with light, leading to applications in both UV protection and electronics.

Detailed Research Findings:

Triazine-based compounds are a major class of UV absorbers used to protect materials like plastics, coatings, and elastomers from the degrading effects of ultraviolet radiation. sarex.comlotchemistry.com They function by competitively absorbing harmful UVA and UVB light. sarex.comuvabsorber.com While many commercial UV absorbers feature hydroxyphenyl groups on the triazine core, the fundamental absorption capability is tied to the aromatic-triazine structure.

In the realm of microelectronics, this compound is categorized as an intermediate for Organic Light-Emitting Diode (OLED) materials. lab-chemicals.com Related aromatic dendrimers with triazine cores have been used in the construction of OLEDs. nih.gov The electron-deficient nature of the triazine ring is beneficial for creating bipolar host materials or electron-transporting layers, which are essential components in modern electronic displays and lighting.

Coordination Chemistry and Metal-Organic Systems

While the fluorophenyl groups of this compound are not typically used for direct metal binding, the underlying triazine framework is a cornerstone for designing sophisticated ligands for transition metals.

The true value of the triazine platform in coordination chemistry is realized when the peripheral phenyl groups are functionalized with donor atoms, such as the nitrogen in pyridyl rings.

Detailed Research Findings:

The triazine core is characterized as a π-deficient heterocyclic system. acs.org This electronic property, combined with its rigid and planar geometry, makes it an attractive scaffold for constructing multidentate ligands. For example, derivatives like 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) are versatile ligands where the nitrogen atoms of the pyridyl groups are readily accessible for complexation with transition metal ions. rsc.org

These ligands have been used to construct complex metal-organic frameworks (MOFs) and pincer-type complexes. acs.org For instance, tpt has been used with Co(II) and various polycarboxylic acids to create diverse 3D MOF structures. In such complexes, the triazine-based ligand directs the assembly of the network and influences its resulting properties, which can include catalytic activity. rsc.org The electronic nature of the triazine core can also play a role in metal-ligand cooperativity, where the ligand actively participates in chemical reactions at the metal center. acs.org

Self-Assembly Processes and Supramolecular Coordination Networks

The ability of this compound to participate in self-assembly processes and form supramolecular coordination networks is a subject of significant interest in materials science. However, detailed research findings, including crystal structure analysis and specific intermolecular interaction data for this particular compound, are not extensively available in the reviewed literature. The self-assembly of triazine derivatives is well-documented, often driven by a combination of hydrogen bonding, π-π stacking, and, in the case of halogenated compounds, halogen bonding. nih.govunine.chrsc.orgresearchgate.net

The structural characteristics of the 1,3,5-triazine core, with its alternating carbon and nitrogen atoms, provide a planar and rigid framework that is conducive to forming ordered structures. unine.chresearchgate.net The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors or coordination sites for metal ions. unine.chnih.gov In the case of this compound, the peripheral 4-fluorophenyl groups are expected to play a crucial role in directing the self-assembly through various non-covalent interactions.

The fluorine atoms on the phenyl rings can participate in weak hydrogen bonds (C-H···F) and halogen bonding (F···F or F···X, where X is another halogen or an electron-rich atom). nih.gov These interactions, although individually weak, can collectively contribute to the stability and specific geometry of the resulting supramolecular architectures. The electron-withdrawing nature of the fluorine atoms also influences the electronic properties of the phenyl rings, which can affect π-π stacking interactions between adjacent molecules.

While specific studies on the supramolecular coordination networks of this compound with metal ions are not detailed in the available literature, the coordination chemistry of other triazine derivatives, such as 2,4,6-tris(pyridyl)-1,3,5-triazine and 2,4,6-tris(pyrazol-1-yl)-1,3,5-triazine, has been extensively studied. unine.chnih.govnih.govresearchgate.net These studies demonstrate the versatility of the triazine core as a ligand for constructing one-, two-, and three-dimensional coordination polymers with diverse topologies and potential applications in areas like catalysis and materials with interesting magnetic or luminescent properties. nih.govnih.govrsc.org It is plausible that this compound could similarly act as a ligand, with the nitrogen atoms of the triazine ring coordinating to metal centers to form metal-organic frameworks (MOFs) or coordination polymers.

Due to the lack of specific experimental data in the reviewed literature for this compound, a data table on its self-assembly or coordination network properties cannot be generated at this time. Further experimental investigation, particularly single-crystal X-ray diffraction studies, would be necessary to elucidate the precise nature of the intermolecular interactions and the resulting supramolecular structures.

Structure Property Relationships and Future Research Directions

Systematic Investigation of Fluorine Substitution Effects

The introduction of fluorine into an organic molecule induces significant changes in its physicochemical properties. Fluorine is the most electronegative element, and its substitution onto the phenyl rings of a triazine core imparts strong inductive electron-withdrawing effects. nih.gov This has several key consequences:

Electronic Properties: The strong electron-withdrawing nature of fluorine atoms stabilizes the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This typically leads to a lowering of both HOMO and LUMO energy levels. In the context of 2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine, this would enhance the electron-deficient character of the central triazine ring, making it a more effective electron acceptor and transport material compared to its non-fluorinated counterpart. nih.gov The increased acidity of fluorinated molecules is another consequence of fluorine's inductive effects. sigmaaldrich.com

Intermolecular Interactions: Fluorination alters intermolecular packing and interactions in the solid state. While the substitution of hydrogen with fluorine can decrease binding energy in some aromatic interactions, it can also introduce new stabilizing electrostatic interactions between the partially negative fluorine atoms and partially positive hydrogen atoms on adjacent molecules. colab.ws

Thermal and Chemical Stability: The carbon-fluorine bond is exceptionally strong, one of the strongest in organic chemistry. sigmaaldrich.com This bond strength contributes to increased thermal stability and resistance to oxidative degradation, which are highly desirable properties for materials used in electronic devices that operate for extended periods. capes.gov.br

Solubility and Morphology: Fluorination can affect the solubility of the compound in organic solvents and influence its thin-film morphology, both of which are critical parameters for device fabrication and performance.

Comparative Analysis with Other Aryl-Substituted 1,3,5-Triazines

To understand the unique position of this compound, it is essential to compare it with other aryl-substituted triazines. The parent compound, 2,4,6-triphenyl-1,3,5-triazine (B147588), and its other derivatives serve as important benchmarks.